

TIC10 (ONC201): A Technical Whitepaper on its Penetration of the Blood-Brain Barrier

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Compound of Interest

Compound Name: TIC10

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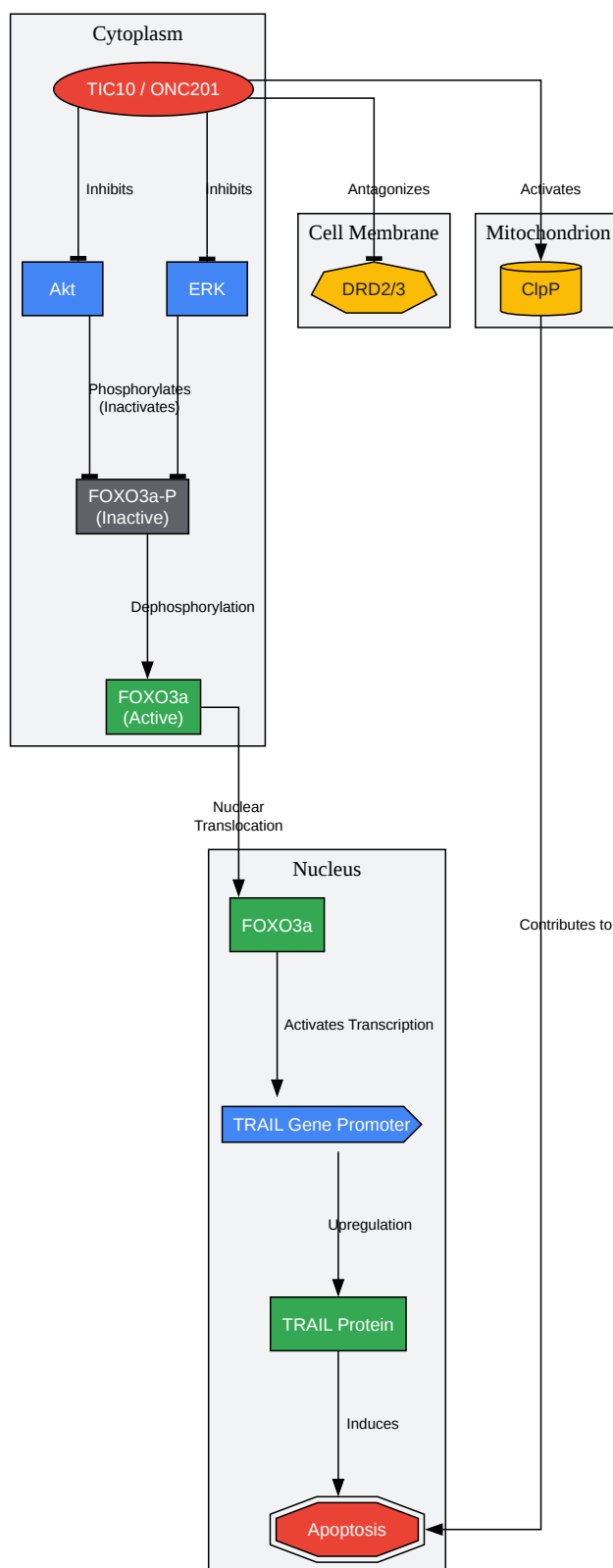
Introduction

The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) malignancies, preventing most systemically administered therapeutics from reaching their intended targets within the brain.[1] **TIC10**, also known as ONC201 (dordaviprone), is a first-in-class, orally active small molecule that has demonstrated significant promise in treating historically intractable brain tumors, most notably H3 K27M-mutant diffuse midline glioma (DMG).[2][3] A critical attribute underpinning its clinical efficacy is its remarkable ability to penetrate the BBB and achieve therapeutic concentrations in brain tissue.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting **TIC10**'s CNS penetration, details its mechanisms of action, and outlines the experimental protocols used to evaluate its distribution into the brain.

Molecular Mechanism of Action

TIC10 exerts its antitumor effects through several distinct but interconnected pathways. It was initially identified as an inducer of the Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL) pathway.[5][7] This induction occurs in a p53-independent manner through the dual inhibition of Akt and ERK signaling pathways.[5][8][9] The inhibition of these kinases leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which binds to the TRAIL promoter and upregulates its transcription, ultimately inducing apoptosis in tumor cells.[5][8][9]

More recently, two additional primary mechanisms have been identified: antagonism of the Dopamine Receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[2][3] The antagonism of DRD2, a G protein-coupled receptor overexpressed in several malignancies, and the activation of the mitochondrial protease ClpP contribute to the compound's potent anti-cancer effects.[2]



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Caption: TIC10/ONC201 multifaceted mechanism of action.

Quantitative Analysis of Blood-Brain Barrier Penetration

TIC10 demonstrates excellent penetration into the CNS, achieving concentrations in brain tissue that significantly exceed those in plasma. This has been consistently observed in both preclinical and clinical settings.

Preclinical Pharmacokinetic Data

Studies in non-tumor-bearing mice and murine glioma models have confirmed that orally administered **TIC10** readily crosses the BBB and achieves micromolar concentrations in key brain structures.

Parameter	Animal Model	Dose	Plasma Conc.	Brainstem Conc.	Thalamus Conc.	Brain:Plasma Ratio	Source
Concentration	Non-tumor bearing mice	15 mg/kg (oral)	-	Micromolar concentrations achieved	Micromolar concentrations achieved	Greatly exceeds plasma	[4]
Concentration	H3K27M-mutant glioma mouse model	125 mg/kg (weekly)	0.27 ± 0.1 μmol/L	7.0 ± 1.7 μmol/L	4.6 ± 1.4 μmol/L	~26 (Brainstem)	

Clinical Pharmacokinetic Data

Clinical trials in patients with recurrent glioblastoma and H3 K27M-mutant glioma have corroborated the preclinical findings. Analysis of tumor tissue and cerebrospinal fluid (CSF) confirms that **TIC10** achieves therapeutically relevant concentrations within the human CNS.

Parameter	Patient Population	Dose	Cmax (Plasma)	AUC (Plasma)	Intratumoral Conc.	CSF Analysis	Source
Pharmacokinetics	Pediatric H3 K27M-mutant glioma	625 mg (scaled by weight, once-weekly)	Variable	Variable	-	cf-tDNA reduction correlates with response	
Pharmacokinetics	Pediatric H3 K27M-mutant glioma	250 mg or 625 mg (twice-weekly)	2670-3700 ng/mL	AUC ₀₋₄₈ greater than once-weekly	-	Not specified	
Concentration	Adult recurrent glioblastoma	625 mg (weekly)	Not specified	Not specified	600 nmol/L to 9.3 μmol/L	Not specified	

Experimental Protocols & Methodologies

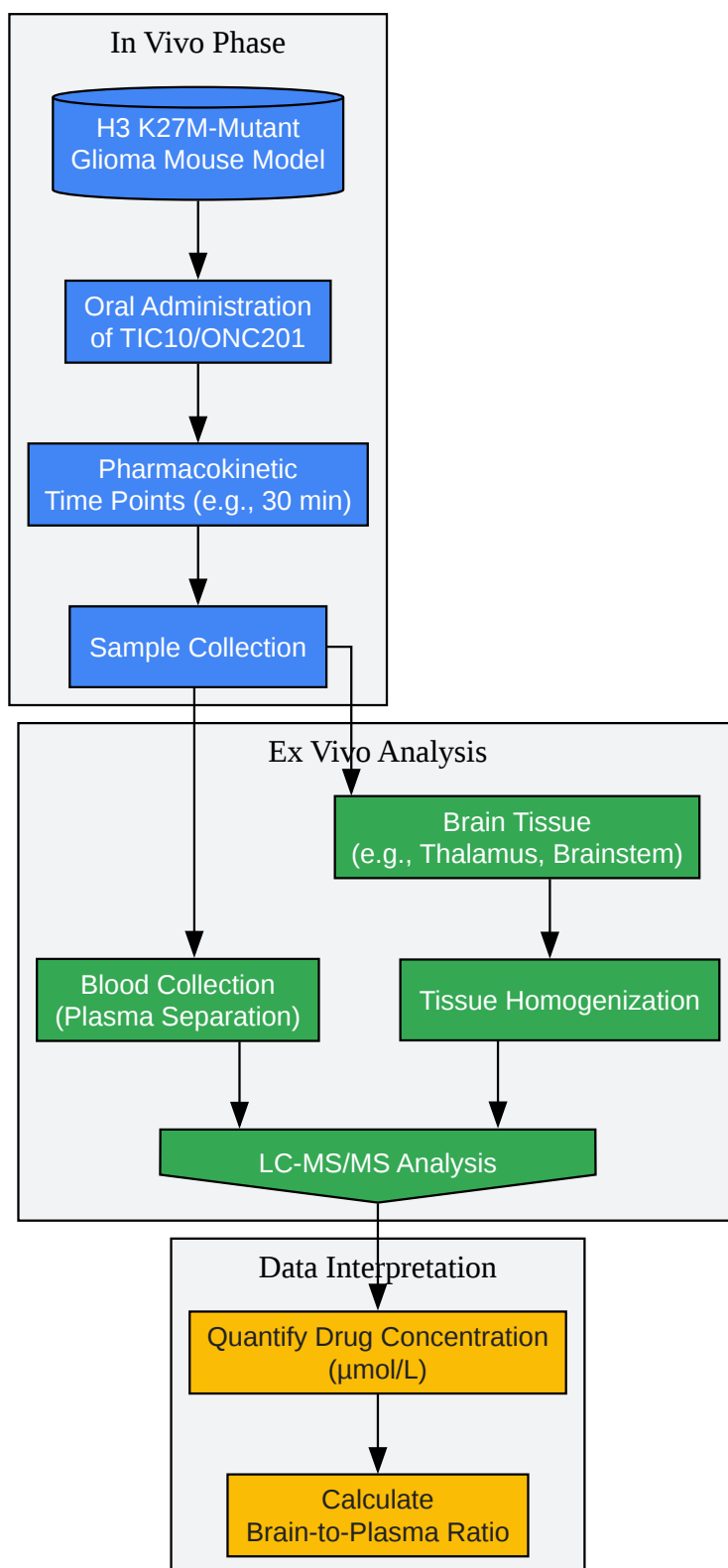
The assessment of **TIC10**'s BBB permeability has been conducted using robust preclinical models and advanced analytical techniques.

In Vivo Murine Models

A key preclinical model used to evaluate **TIC10** efficacy and pharmacokinetics is the in utero electroporation (IUE) mouse model of H3 K27M-mutant glioma.

- **Model Generation:** Tumors are generated by electroporating plasmids encoding for dominant-negative p53, PDGFRA D842V, and H3.3 K27M mutations into the brains of embryonic mice.
- **Drug Administration:** Tumor-bearing mice are treated with **TIC10**, typically administered orally (e.g., 125 mg/kg once a week).

- **Sample Collection:** At specified time points after administration, blood (plasma), and brain tissues (e.g., brainstem, thalamus) are collected.
- **Analysis:** Drug concentrations in the plasma and homogenized brain tissue are quantified, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the brain-to-plasma ratio.



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Caption: Workflow for preclinical assessment of BBB penetration.

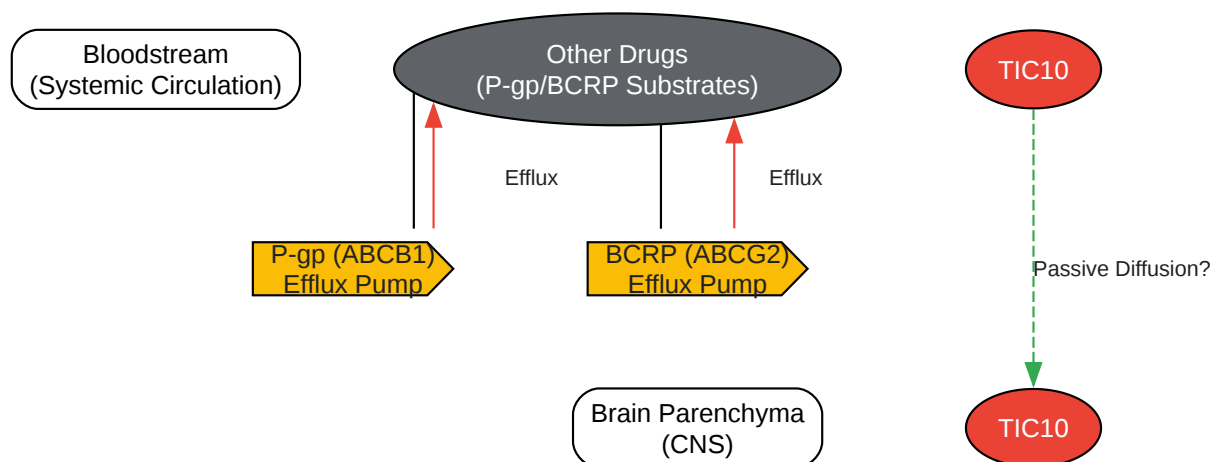
Clinical Studies

In human trials, BBB penetration is confirmed more directly. In a surgical cohort of a Phase II study, intratumoral concentrations were measured in patients with recurrent glioblastoma following oral administration of **TIC10**. Furthermore, clinical trials in pediatric patients have utilized serial collection of CSF to monitor treatment response by measuring cell-free tumor DNA (cf-tDNA), indirectly supporting that the drug's activity reaches the CNS compartment.

Interaction with Blood-Brain Barrier Efflux Transporters

The BBB's impermeability is actively maintained by ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).^{[5][7]} These transporters are expressed on the luminal membrane of brain endothelial cells and actively pump a wide range of xenobiotics back into the bloodstream, limiting their CNS accumulation. A crucial characteristic for any successful CNS drug is its ability to evade or inhibit these transporters.

While **TIC10** exhibits excellent CNS penetration, suggesting it is not a significant substrate for major efflux pumps, specific studies detailing its direct interaction with P-gp or BCRP were not identified in the reviewed literature. This remains an important area for future mechanistic investigation.



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Caption: Evasion of efflux pumps is key for CNS drug delivery.

Conclusion

The available preclinical and clinical data provide compelling and consistent evidence that **TIC10/ONC201** effectively crosses the human blood-brain barrier. It achieves and sustains therapeutic concentrations in CNS tumors, a critical factor in its unprecedented clinical activity against H3 K27M-mutant diffuse midline glioma.^{[2][3][4]} The high brain-to-plasma concentration ratios observed in animal models and confirmed by direct measurement in patient tumors underscore its favorable pharmacokinetic profile for a CNS therapeutic. While its potent multi-modal mechanism of action is well-defined, further research into its precise transport mechanism across the BBB, including its interaction with efflux transporters, will provide a more complete understanding of its remarkable CNS distribution. The success of **TIC10** serves as a benchmark for the development of future CNS-penetrant cancer therapies.

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